4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid
Description
4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid (CAS: 1142210-59-0) is a heterocyclic compound featuring a benzoic acid core linked via a methoxy group to a 1,3,4-thiadiazole ring substituted with a 4-chlorophenyl carbamoyl moiety. The presence of the benzoic acid group confers acidity, enabling salt formation and influencing solubility, while the thiadiazole and chlorophenyl groups contribute to electronic and steric properties critical for biological interactions.
Properties
IUPAC Name |
4-[[5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c18-11-3-5-12(6-4-11)19-15(22)16-21-20-14(26-16)9-25-13-7-1-10(2-8-13)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDFVXCINVCAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The synthesis can be broadly categorized into the following steps:
Formation of the Thiadiazole Ring
The initial step often involves the formation of the thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with various reagents such as carbon disulfide and alkyl halides under basic conditions. The choice of reagents and conditions can significantly influence the yield and purity of the thiadiazole derivative.
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Following the formation of the thiadiazole ring, substitution reactions are employed to introduce functional groups such as the chlorophenyl and methoxy groups. These reactions typically utilize electrophilic aromatic substitution or nucleophilic substitution techniques, depending on the reactivity of the intermediates involved.
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The final step involves coupling the modified thiadiazole with benzoic acid derivatives to form the target compound. This step often requires activation of one of the reactants (e.g., through acylation or alkylation) to facilitate the coupling process.
Detailed Reaction Steps
Here is a detailed breakdown of each step involved in synthesizing 4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid:
| Step | Description | Conditions |
|---|---|---|
| 1 | Thiadiazole Formation | Combine thiosemicarbazide with carbon disulfide in an alkaline medium (e.g., KOH) at elevated temperatures (80°C) for several hours to form a thiadiazole intermediate. |
| 2 | Chlorination | Treat the thiadiazole intermediate with phosphorus oxychloride to introduce a chlorophenyl group at a suitable position on the ring under reflux conditions. |
| 3 | Methoxylation | React with methanol in the presence of an acid catalyst to introduce a methoxy group on the benzoic acid moiety. |
| 4 | Acid Activation | Convert benzoic acid into an activated form (e.g., using thionyl chloride) before coupling with the thiadiazole derivative. |
| 5 | Final Coupling | Combine activated benzoic acid with the chlorinated thiadiazole under mild heating to yield the target compound. |
Each step in this synthetic route must be optimized for yield and purity. Factors such as solvent choice, temperature control, and reaction time play critical roles in achieving high-quality products.
Yield Optimization Techniques
To enhance yields throughout these processes, several techniques can be employed:
Temperature Control: Maintaining optimal temperatures during reactions can prevent side reactions that lead to impurities.
Use of Catalysts: Employing catalysts can lower activation energies and increase reaction rates.
Purification Methods: Post-synthesis purification techniques such as recrystallization or chromatography are essential for isolating pure compounds.
The synthesized compound must be characterized to confirm its structure and purity. Common characterization methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine structural integrity and confirm functional groups.
Infrared (IR) Spectroscopy: Helps identify specific functional groups based on characteristic absorption bands.
Mass Spectrometry (MS): Provides molecular weight information that confirms the identity of synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid is , with a molecular weight of approximately 437.9 g/mol. The structure features a thiadiazole ring and multiple functional groups that enhance its reactivity and biological activity.
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Compounds with thiadiazole moieties have been studied for their antimicrobial properties. The presence of the 4-chlorophenyl group may enhance the compound's effectiveness against various bacterial strains.
- A study demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against resistant strains of bacteria, indicating potential for drug development .
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Anti-inflammatory Effects :
- Research has indicated that similar compounds can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- A case study involving the synthesis of related thiadiazole derivatives showed promising results in reducing inflammation in animal models .
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Cancer Research :
- The compound's structural features suggest potential applications in cancer therapy. Thiadiazole derivatives have been investigated for their ability to inhibit tumor growth.
- In vitro studies have reported that certain thiadiazole compounds induce apoptosis in cancer cells, highlighting their therapeutic potential .
Materials Science Applications
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Polymer Chemistry :
- The incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
- Research indicates that these compounds can act as cross-linking agents in polymer synthesis, leading to improved performance in various applications .
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Electrochemical Sensors :
- The compound has shown potential as an electroactive material in sensor applications due to its ability to undergo redox reactions.
- Studies have demonstrated that thiadiazole-based sensors can detect biomolecules with high sensitivity and selectivity .
Case Studies
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Antibacterial Activity Study :
- A study evaluated the antibacterial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid exhibited significant inhibition zones, suggesting strong antibacterial properties .
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Anti-inflammatory Research :
- In a controlled experiment on animal models with induced inflammation, a related thiadiazole derivative was administered, resulting in a marked decrease in inflammatory markers compared to the control group .
Mechanism of Action
The mechanism of action of 4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzoic acid derivatives with 1,3,4-thiadiazole or related heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues with Halogen and Substituent Variations
Analogues with Heterocyclic Modifications
| 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid (CAS: 321430-14-2) | Thiazole ring replaces thiadiazole; methoxyphenyl substituent | 311.36 | Thiazole’s lower electron-deficient nature may reduce metabolic stability but improve solubility. | |
| 5-alkyl-2-[(5-chloro-1,3,4-thiadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Triazolone and thiadiazole hybrid structure | Variable | Demonstrated antimicrobial activity; hybrid systems may enhance target selectivity. | |
Functional Group Variations
| | | 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Triazole-pyrazole-thiazole hybrid | Not specified | Reported antimicrobial activity; bromo/chloro derivatives show steric and electronic differences in binding. | |
Key Research Findings and Structure-Activity Relationships (SAR)
- Halogen Effects : Chloro and fluoro substituents enhance electron-withdrawing effects, stabilizing the thiadiazole ring and improving receptor binding. However, fluorine’s smaller size may reduce steric hindrance, increasing bioavailability .
- Heterocycle Modifications : Thiazole analogues (e.g., CAS 321430-14-2) exhibit lower metabolic stability than thiadiazoles due to reduced aromaticity, but improved solubility .
- Functional Group Impact : The benzoic acid moiety enables salt formation, enhancing aqueous solubility, while its absence in imine derivatives (e.g., ) limits ionic interactions .
- Hybrid Systems : Compounds combining thiadiazole with triazolone or pyrazole (e.g., ) show broad-spectrum bioactivity, suggesting synergistic effects from multi-heterocyclic frameworks .
Biological Activity
The compound 4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid is a derivative of the 1,3,4-thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential applications in pharmacology.
Chemical Structure
The molecular formula of the compound is . Its structure features a benzoic acid moiety linked to a thiadiazole ring with a chlorophenyl substituent. This unique configuration is believed to contribute to its biological efficacy.
Anticancer Activity
Numerous studies have reported the anticancer potential of 1,3,4-thiadiazole derivatives. The specific compound under discussion has shown promising results in various in vitro assays:
- Cytotoxicity : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). In these studies, it exhibited significant cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation. For instance, derivatives similar to this compound have been reported with IC50 values as low as against MCF-7 cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| Compound B | HepG2 | 10.10 | Cell cycle arrest at G2/M phase |
| Compound C | HCT-116 | 92.2 ± 1.8 | Inhibits DNA biosynthesis |
The anticancer effects of thiadiazole derivatives are attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that these compounds can increase the Bax/Bcl-2 ratio and activate caspases, leading to programmed cell death .
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (e.g., G2/M), which is crucial for halting cancer cell proliferation .
- Inhibition of Key Proteins : Some compounds have been identified as inhibitors of proteins such as focal adhesion kinase (FAK), which plays a role in cancer cell migration and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural components:
- Substituents on the Thiadiazole Ring : The presence and position of various substituents can significantly enhance or diminish anticancer activity. For example, compounds with halogenated phenyl groups often exhibit improved potency due to increased lipophilicity and better interaction with cellular targets .
- Linkers and Functional Groups : The type of linker connecting the thiadiazole to other moieties also affects bioactivity. For instance, acetamide linkers have been associated with enhanced anticancer properties compared to simpler linkers .
Table 2: Structure-Activity Relationships
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Chlorophenyl | Para | Increased potency |
| Methoxy | Meta | Moderate potency |
| Acetamide Linker | N/A | Enhanced activity |
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in cancer treatment:
- Study on MCF-7 Cells : A derivative similar to our compound showed an IC50 of against MCF-7 cells, indicating strong antiproliferative effects attributed to apoptosis induction .
- HepG2 Cell Line Analysis : Another study demonstrated that compounds could inhibit HepG2 cell growth through mechanisms involving cell cycle arrest and apoptosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid and its intermediates?
- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 4-chlorophenyl isocyanate with a 1,3,4-thiadiazole intermediate, followed by esterification and hydrolysis to yield the benzoic acid moiety. For example, coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with glycine benzyl ester and subsequent catalytic hydrogenation has been used to generate structurally related benzamides .
- Key Steps :
Regioselective alkylation/arylation of the thiadiazole ring.
Carbamoylation using 4-chlorophenyl isocyanate.
Hydrolysis of ester intermediates to carboxylic acids.
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR are critical for confirming substituent positions and aromatic proton environments (e.g., methoxy, thiadiazole, and benzoic acid groups) .
- Mass Spectrometry : High-resolution MS (EI or ESI) verifies molecular weight and fragmentation patterns .
- Elemental Analysis : Confirms stoichiometric composition (e.g., C, H, N, S) .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Solubility : Limited aqueous solubility due to aromatic and heterocyclic groups; often requires DMSO or DMF for dissolution.
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?
- Methodology :
Target Selection : Prioritize receptors like AMPA, dopamine D2, or 5-HT3 based on structural analogs (e.g., thiadiazole-containing AMPA antagonists) .
Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
Validation : Compare binding affinities with experimental data (e.g., IC values from radioligand assays) .
- Example : Derivatives with similar thiadiazole scaffolds showed nanomolar affinity for AMPA receptors in electrophysiological studies .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
- Case Study : While some analogs act as serotonin 5-HT3 antagonists, others show dopamine D2 receptor antagonism.
- Approach :
Functional Assays : Use CHO cells expressing cloned receptors to measure cAMP or Ca flux.
SAR Analysis : Modify the methoxy group or benzoic acid substituents to isolate target specificity .
- Evidence : Substitution at the 4-chlorophenyl group significantly alters receptor selectivity .
Q. How can microwave-assisted synthesis improve yield and purity of thiadiazole derivatives?
- Optimization :
- Reaction Time : Reduced from 12 hours (conventional heating) to 30 minutes under microwave irradiation .
- Yield Improvement : Reported increases from 60% to 85% for thiadiazolo[3,4-b][1,3,4]thiadiazines .
- Parameters : 300 W power, 100°C, solvent-free conditions or minimal DMF.
Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory or anticancer potential?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
